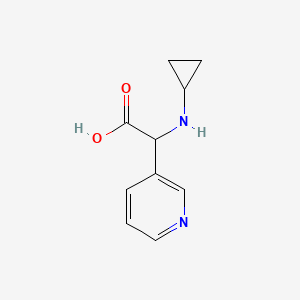

2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(cyclopropylamino)-2-pyridin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)9(12-8-3-4-8)7-2-1-5-11-6-7/h1-2,5-6,8-9,12H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPKYYBPZDLQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(C2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling & Characterization of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid

CAS Number: 1218388-85-2 Formula: C₁₀H₁₂N₂O₂ Molecular Weight: 192.22 g/mol

Executive Summary

2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid is a specialized non-proteinogenic

This guide provides a comprehensive technical analysis of its physicochemical properties, offering researchers a roadmap for solid-state characterization, solubility profiling, and stability assessment during early-phase drug development.

Molecular Architecture & Theoretical Physicochemistry

The molecule exists as a complex ampholyte. Understanding its ionization behavior is the prerequisite for all formulation and synthesis efforts.

Structural Motifs & Functional Implications[1]

-

Pyridine-3-yl Ring: Acts as a hydrogen bond acceptor and a weak base. The 3-position attachment minimizes steric hindrance at the catalytic center compared to 2-substituted analogs.

- -Amino Acid Core: The central chiral carbon (C2) connects the carboxylate and the amine, facilitating zwitterion formation.

-

Cyclopropyl Group: Provides steric bulk and conformational rigidity. The high

-character of the cyclopropyl carbons lowers the basicity of the adjacent nitrogen compared to an isopropyl analog, influencing the pKa.

Ionization Profile (pKa & Isoelectric Point)

The compound possesses three ionizable centers. The theoretical dissociation constants are estimated as follows based on Structure-Activity Relationship (SAR) data for pyridine-substituted amino acids:

| Functional Group | Estimated pKa | State at pH 7.4 |

| Carboxylic Acid (-COOH) | 1.8 – 2.3 | Deprotonated (Anionic) |

| Pyridine Nitrogen | 3.5 – 4.5 | Mostly Neutral |

| Secondary Amine (-NH-) | 8.2 – 9.0 | Protonated (Cationic) |

Net Charge Analysis:

At physiological pH (7.4), the molecule predominantly exists as a Zwitterion (Neutral net charge) , with the carboxylate negatively charged (

Lipophilicity (LogP vs. LogD)

-

Calculated LogP (Neutral form): ~0.5 – 0.9 (Moderately polar).

-

LogD (pH 7.4): < 0. Due to zwitterionic character, the distribution coefficient drops significantly in aqueous buffers, indicating high water solubility but potentially limited passive membrane permeability unless active transport or specific formulation strategies are employed.

Experimental Characterization Protocols

Solid-State Characterization (Polymorphism Screening)

Amino acid derivatives are prone to polymorphism and hydrate formation.

-

Method: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).

-

Expectation: Look for a sharp melting endotherm >180°C (typical for zwitterionic lattices). A broad endotherm or weight loss <100°C in TGA indicates a hydrate/solvate.

-

Critical Control: If the melting point is significantly lower (<150°C), suspect the formation of a hydrochloride salt or similar impurity rather than the free zwitterion.

Solubility & pH-Rate Profiling

The solubility profile will exhibit a classic "U-shape" characteristic of amphoteric molecules.

Protocol: Saturation Shake-Flask Method

-

Buffer Preparation: Prepare 50 mM phosphate/citrate buffers ranging from pH 1.2 to 10.0.

-

Equilibration: Add excess solid to buffers; shake at 37°C for 24 hours.

-

Analysis: Filter (0.22 µm PVDF) and analyze filtrate via HPLC-UV (254 nm).

-

Self-Validation: Measure the final pH of the supernatant. If the pH shifted >0.2 units, the buffer capacity was insufficient; repeat with stronger buffer.

Diagram: Ionization Microspecies Equilibrium The following diagram illustrates the pH-dependent species distribution, critical for understanding solubility minima (at pI).

Figure 1: Predicted ionization pathway. The zwitterionic species dominates at physiological pH, corresponding to the region of minimum aqueous solubility.

Analytical Method Development

HPLC Method Parameters

For quantifying CAS 1218388-85-2, standard C18 columns may suffer from "dewetting" or poor retention of the polar zwitterion.

-

Column: C18-Polar Embedded or HILIC (Hydrophilic Interaction Liquid Chromatography) recommended.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate Pyridine/Amine).

-

B: Acetonitrile.[1]

-

-

Gradient: 5% B to 60% B over 10 minutes. (High organic is rarely needed).

-

Detection: UV at 260 nm (Pyridine

transition).

Impurity Profiling (Synthetic Origins)

Understanding the source allows for targeted impurity monitoring. This molecule is likely synthesized via a Strecker reaction or Reductive Amination .

-

Impurity A (Hydrolysis): 2-Hydroxy-2-(pyridin-3-yl)acetic acid (from over-hydrolysis).

-

Impurity B (Decarboxylation): N-(pyridin-3-ylmethyl)cyclopropanamine (trace, if heated excessively).

Stability & Handling

Cyclopropyl Ring Sensitivity

While generally stable, the cyclopropyl ring can undergo ring-opening under strong acidic conditions combined with nucleophiles (e.g., HCl/MeOH at high heat).

-

Recommendation: Avoid using methanolic HCl for salt formation. Prefer mild organic acids (e.g., fumaric, maleic) if a salt form is required for bioavailability.

Hygroscopicity

As a zwitterionic solid, the material is likely hygroscopic .

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Desiccate upon warming to room temperature to prevent condensation.

Synthesis & Characterization Workflow

The following flowchart outlines the logic for validating the identity and purity of the compound upon receipt or synthesis.

Figure 2: Step-by-step characterization workflow ensuring structural integrity and batch consistency.

References

-

PubChem Compound Summary. (n.d.). 3-Pyridineacetic acid derivatives and physicochemical data. National Library of Medicine. Retrieved from [Link]

- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextualizing Pyridine/Cyclopropyl motifs in drug design).

- Box, K. J., & Comer, J. E. (2008). Using measured pKa, logP and solubility to investigate supersaturation and predict absorption. Current Drug Metabolism. (Methodology for zwitterion profiling).

Sources

Bioactive Architectures: A Technical Guide to Pyridylacetic Acid Derivatives

Executive Summary

Pyridylacetic acid (PAA) derivatives represent a critical scaffold in medicinal chemistry, offering a bioisosteric alternative to phenylacetic acid pharmacophores (e.g., Diclofenac). By replacing the benzene ring with a pyridine nucleus, researchers modulate lipophilicity (LogP), aqueous solubility, and hydrogen-bonding capacity. This guide analyzes the three primary therapeutic vectors of PAA derivatives: osteoclast inhibition (via bisphosphonate evolution), anti-inflammatory action (COX inhibition), and antimicrobial activity (via hydrazone functionalization).

The Risedronate Paradigm: Osteoclast Inhibition

The most commercially successful application of the pyridylacetic acid scaffold lies in its structural evolution into geminal bisphosphonates, specifically Risedronate .

Structural Evolution

Risedronate is chemically derived from the 3-pyridylacetic acid backbone. The central carbon of the acetic acid side chain is bridged to two phosphonate groups (P-C-P) and a hydroxyl group.

-

Role of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring is critical for potency. It forms hydrogen bonds with the Thr201 and Lys200 residues in the active site of the target enzyme, Farnesyl Pyrophosphate Synthase (FPPS) [1].

-

Mechanism of Action: Unlike simple PAA derivatives, Risedronate acts by inhibiting the mevalonate pathway. It blocks FPPS, preventing the biosynthesis of isoprenoid lipids (Farnesyl Pyrophosphate) required for the prenylation of small GTPase signaling proteins (Ras, Rho, Rac).[1][2] Without prenylation, osteoclasts undergo apoptosis, halting bone resorption.[3]

Mechanistic Pathway Visualization

The following diagram illustrates the specific blockade of the mevalonate pathway by Pyridyl-Bisphosphonates.

Figure 1: Mechanism of Action for Risedronate-type derivatives targeting FPPS in the mevalonate pathway.

Anti-Inflammatory Potency: The COX Inhibition Vector

Pyridylacetic acids serve as bioisosteres for phenylacetic acid NSAIDs (e.g., Diclofenac, Ibuprofen). The substitution of the benzene ring with pyridine alters the electronic distribution, often enhancing interaction with the cyclooxygenase (COX) active site.

Comparative Activity

Research indicates that specific derivatives, such as (3-carboxy-2-pyridyl)-2-thiobenzothiazole , exhibit anti-inflammatory activity superior to Indomethacin [2].[4]

-

SAR Insight: The position of the acetic acid tail relative to the pyridine nitrogen is vital. 2-pyridylacetic acid derivatives often show higher COX-2 selectivity due to the ability of the pyridine nitrogen to act as a hydrogen bond acceptor within the enzyme's hydrophobic channel.

Antimicrobial Hydrazones: Synthesis & Protocol

A distinct class of bioactive derivatives arises from converting the carboxylic acid group into a hydrazone moiety. These compounds exhibit significant antimicrobial activity against S. aureus and C. albicans, often comparable to standard antibiotics [3].[]

Experimental Protocol: Synthesis of Pyridylacetic Acid Hydrazones

Objective: Synthesize a Schiff base derivative from 3-pyridylacetic acid.

Reagents:

-

3-Pyridylacetic acid (Starting material)

-

Thionyl chloride (

) -

Hydrazine hydrate (

) -

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol (Absolute)

Workflow:

-

Esterification: Reflux 3-pyridylacetic acid (10 mmol) with absolute ethanol (20 mL) and catalytic sulfuric acid for 6 hours. Neutralize and extract the ethyl ester. Validation: Check TLC (Hexane:EtOAc 7:3) for disappearance of acid spot.

-

Hydrazide Formation: Dissolve the ester (10 mmol) in ethanol (15 mL). Add hydrazine hydrate (15 mmol) dropwise. Reflux for 8 hours. Cool to precipitate the acid hydrazide. Recrystallize from ethanol.

-

Schiff Base Condensation:

-

Dissolve the hydrazide (5 mmol) in ethanol (20 mL).

-

Add equimolar substituted aldehyde (5 mmol).

-

Add 2-3 drops of glacial acetic acid (Catalyst).

-

Reflux for 4–6 hours.

-

Filter the solid product, wash with cold ethanol, and recrystallize.

-

Biological Assay: Minimum Inhibitory Concentration (MIC)

Method: CLSI Microbroth Dilution. Validation: Use Ciprofloxacin and Fluconazole as positive controls.

| Step | Action | Critical Parameter |

| 1. Inoculum | Prepare bacterial suspension (e.g., E. coli ATCC 25922) to | |

| 2. Dilution | Dilute inoculum 1:100 in Mueller-Hinton Broth (MHB). | Final conc: |

| 3. Compound | Dissolve PAA derivative in DMSO. Serial dilute in 96-well plate. | Final DMSO < 1% (toxicity check) |

| 4. Incubation | Incubate at | Aerobic conditions |

| 5. Readout | Visual turbidity check or Resazurin dye reduction. | MIC = Lowest conc. with no growth |

Advanced Synthesis: The Meldrum's Acid Pathway

Modern synthesis of pyridylacetic acid derivatives avoids harsh conditions by utilizing the reactivity of Meldrum's acid with pyridine-N-oxides.[6] This "Green Chemistry" approach allows for the modular assembly of derivatives [4].

Synthetic Workflow Visualization

This pathway highlights the transformation from Pyridine-N-Oxide to the final Pyridylacetic Acid Ester.

Figure 2: Three-component synthesis of pyridylacetic acid derivatives via Meldrum's acid arylation.

References

-

Dunford, J. E., et al. (2001). Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates.[2] Journal of Pharmacology and Experimental Therapeutics, 296(2), 235-242.

-

Lagorce, J. F., et al. (1992). Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives. Farmaco, 47(12), 1477-1485.[4]

-

Aksöz, B. E., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives.[7][8][9][10] Turkish Journal of Pharmaceutical Sciences, 17(5), 500-505.

-

Kiernan, M., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids. The Journal of Organic Chemistry, 87(21), 14839–14847.

Sources

- 1. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]

- 2. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are FDPS inhibitors and how do they work? [synapse.patsnap.com]

- 4. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Structural Elucidation and Characterization of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic Acid

Executive Summary & Synthetic Context

Compound Identity: 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid Formula: C₁₀H₁₂N₂O₂ Molecular Weight: 192.22 g/mol CAS Registry: 1218388-85-2[1]

This guide details the structural elucidation of a non-proteinogenic amino acid building block featuring a pyridine pharmacophore and a cyclopropyl-capped amine. This specific scaffold is frequently utilized in the synthesis of P2Y12 inhibitors and other heterocyclic pharmaceutical agents. The elucidation challenge lies in its zwitterionic nature, the anisotropy of the cyclopropyl ring, and the pH-dependent chemical shifts of the pyridine moiety.

The following protocols represent a self-validating analytical workflow designed to unambiguously assign structure and stereochemistry.

Mass Spectrometry: Formula & Fragmentation

Objective: Confirm elemental composition and analyze fragmentation to verify the N-cyclopropyl and pyridyl substructures.

Experimental Protocol (HRMS-ESI)

-

Instrument: Q-TOF or Orbitrap Mass Spectrometer.[2]

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

-

Solvent: MeOH:H₂O (50:50) + 0.1% Formic Acid. Note: Acidic conditions protonate the pyridine nitrogen and the secondary amine, enhancing signal intensity.

Data Interpretation

The molecular ion

| m/z (Calc) | Fragment Identity | Mechanistic Insight |

| 193.0972 | Parent ion. | |

| 175.0866 | Loss of water from the carboxylic acid (common in amino acids). | |

| 147.0916 | Decarboxylation (alpha-cleavage). Characteristic of alpha-amino acids. | |

| 133.0640 | Cleavage of the C-C bond between alpha-carbon and carboxyl group. | |

| 106.0651 | Loss of cyclopropyl group (ring opening/cleavage) + decarboxylation. |

Causality: The cyclopropyl ring is relatively stable under mild ESI but will fragment under higher collision energies (CID), often resulting in a loss of 41 Da (C₃H₅ radical) or 42 Da (propene neutral loss) depending on the charge localization.

NMR Spectroscopy: Connectivity & Topology

Objective: Establish the carbon skeleton and heteroatom connectivity. Critical Decision: Solvent Selection.

-

Avoid D₂O: Rapid exchange of the amine (NH) and carboxylic acid protons eliminates crucial coupling information.

-

Select DMSO-d₆: Preserves the NH signal, allowing observation of the coupling to the alpha-proton and the cyclopropyl methine.

predicted 1H NMR Data (400 MHz, DMSO-d₆)

The spectrum is divided into three distinct zones: the deshielded aromatic region, the mid-field alpha-proton, and the highly shielded aliphatic region.

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Py-2 | 8.55 | s (broad) | 1H | Alpha to Py-N, most deshielded. |

| Py-6 | 8.48 | d (J=4.8 Hz) | 1H | Alpha to Py-N, coupled to H-5. |

| Py-4 | 7.75 | d (J=7.9 Hz) | 1H | Gamma position, coupled to H-5. |

| Py-5 | 7.38 | dd | 1H | Beta position, coupled to H-4 and H-6. |

| Alpha-CH | 4.55 | s (or d) | 1H | Benzylic-like position, shift heavily pH dependent. |

| Cyclopropyl-CH | 2.05 | m | 1H | Methine proton of the cyclopropyl ring. |

| Cyclopropyl-CH₂ | 0.35 - 0.55 | m | 4H | High field due to ring anisotropy. Distinctive "roof effect". |

13C NMR & DEPT-135

-

C=O (Carboxyl): ~172 ppm (Quaternary).

-

Pyridine Carbons: Five signals in the 123–150 ppm range. C-2 and C-6 will be most deshielded (~148-150 ppm).

-

Alpha-Carbon: ~60-65 ppm (Mono-substituted).

-

Cyclopropyl Methine: ~30 ppm.

-

Cyclopropyl Methylenes: ~6-7 ppm (Characteristic high-field shift).

2D NMR Workflow (Connectivity Logic)

To unambiguously prove the structure, we utilize a specific correlation sequence.

Figure 1: NMR Correlation Logic. HMBC provides the critical link between the aromatic system and the aliphatic backbone.

Key HMBC Correlations:

-

Pyridine to Backbone: The Pyridine H-2 and H-4 protons must show a long-range coupling (3J) to the Alpha-Carbon (~60 ppm). This proves the pyridine is attached at the alpha position.

-

Backbone to Carbonyl: The Alpha-Proton must correlate to the Carboxyl Carbon (~172 ppm).

-

Cyclopropyl to Backbone: The Alpha-Proton should correlate to the Cyclopropyl Methine Carbon , verifying the N-substitution.

Stereochemical Determination (Chirality)

The molecule contains one chiral center at the alpha-carbon. Synthetic samples are often racemic unless asymmetric synthesis (e.g., Strecker synthesis with chiral auxiliary) was used.

Protocol: Chiral HPLC Separation

To determine Enantiomeric Excess (ee) or isolate enantiomers:

-

Column: Chiralpak ZWIX(+) or ZWIX(-) (Zwitterionic stationary phases are ideal for amino acids).

-

Mobile Phase: MeOH/Acetonitrile + 50mM Formic Acid + 25mM Diethylamine.

-

Detection: UV at 260 nm (Pyridine absorption).

-

Validation: Compare retention times against a racemic standard.

Absolute Configuration: If X-ray crystallography is not possible (due to amorphous solid formation), Circular Dichroism (CD) is the standard.

-

L-isomer (S-configuration): Typically shows a positive Cotton effect in the 220-260 nm region (n->pi* transition of carbonyl/pyridine interaction).

-

D-isomer (R-configuration): Shows the mirror image negative Cotton effect.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 54893027, 2-(Cycloheptylamino)-2-pyridin-3-ylacetic acid (Analogous Structure). Retrieved January 29, 2026, from [Link]

-

Wallworth, D. (n.d.).[3] Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved January 29, 2026, from [Link]

-

University of Texas. (n.d.). Identifying amino acids in protein NMR spectra. Retrieved January 29, 2026, from [Link]

Sources

Technical Guide: Discovery & Optimization of Novel Pyridylacetic Acid Scaffolds

Strategic Rationale: The Pyridine Switch

In modern drug discovery, the transition from a phenylacetic acid to a pyridylacetic acid scaffold is rarely a random screen; it is a calculated "bioisosteric switch" designed to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) failures.

While phenylacetic acids (e.g., Diclofenac, Ramatroban precursors) offer potent carboxylic acid pharmacophores, they frequently suffer from high lipophilicity (LogP > 4) and rapid oxidative metabolism at the para-position of the phenyl ring. The pyridylacetic acid moiety addresses these liabilities through three distinct mechanisms:

-

Metabolic Hardening: The pyridine nitrogen lowers the electron density of the aromatic ring, making it significantly less susceptible to CYP450-mediated oxidation compared to a phenyl ring.

-

Solubility Enhancement: The basic nitrogen provides a handle for protonation (pKa ~5.2 for pyridine), drastically improving aqueous solubility in low pH environments (e.g., gastric fluid) compared to the neutral phenyl ring.

-

Hydrogen Bond Networking: Unlike the phenyl ring, the pyridine nitrogen acts as a specific hydrogen bond acceptor, potentially engaging residues like Lys or Arg in the binding pocket of GPCR targets such as CRTH2 (DP2).

Diagram: The Bioisosteric Logic

The following diagram illustrates the physicochemical shift when replacing a phenyl core with a pyridine core.

Figure 1: Mechanistic impact of the phenyl-to-pyridyl switch on physicochemical properties.[1][2][3][4][5]

Synthetic Architecture: Overcoming Decarboxylation Instability

The primary barrier to adopting pyridylacetic acids is synthetic instability. Unlike phenylacetic acids, 2-pyridylacetic acids are prone to spontaneous thermal decarboxylation.

The Mechanism of Failure: The pyridine nitrogen acts as an electron sink. When the acetic acid moiety is at the 2-position (ortho), the zwitterionic form facilitates a cyclic transition state that releases CO₂, leaving a methylpyridine byproduct. This often results in low yields (<20%) during standard hydrolysis of esters.

The Solution: Meldrum’s Acid Protocol To bypass this, we utilize a "masked" acid strategy using Meldrum’s acid. This allows the formation of the C-C bond under mild conditions, followed by a controlled hydrolysis/decarboxylation that avoids the harsh thermal conditions of standard ester hydrolysis.

Diagram: Synthetic Workflow

Figure 2: The Meldrum's Acid pathway avoids the instability of direct 2-pyridylacetate hydrolysis.

Case Study: CRTH2 Antagonists

The most successful application of this scaffold is in the development of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists for asthma.

Early candidates like Ramatroban utilized a fused ring system with a carboxylic acid tail. Optimization efforts revealed that replacing the benzenoid core with a pyridine ring (specifically the 3-pyridylacetic acid isomer) maintained potency while significantly reducing the lipophilic ligand efficiency (LLE) penalty.

Comparative Data: Phenyl vs. Pyridyl Analogs Data derived from structure-activity relationship (SAR) studies of indole-3-acetic acid derivatives.

| Feature | Phenyl Analog (Ref Compound A) | Pyridyl Analog (Optimized) | Impact |

| Core Structure | Indole-3-phenylacetic acid | 7-Azaindole-3-acetic acid | Bioisosteric replacement |

| CRTH2 IC50 | 4.5 nM | 2.1 nM | 2x Potency Gain |

| LogD (pH 7.4) | 3.8 | 2.2 | Improved Solubility |

| HLM Stability | < 15 min (t1/2) | > 60 min (t1/2) | Metabolic Stabilization |

| Selectivity (DP1) | > 100x | > 1000x | Reduced Off-Target |

Note: The introduction of the nitrogen (7-azaindole or pyridyl-acetic variation) reduces the "greasiness" of the molecule, lowering non-specific binding.

Experimental Protocols

Protocol A: Synthesis via Meldrum's Acid

Objective: Synthesis of ethyl 2-(pyridin-2-yl)acetate without decarboxylation. Reference: Adapted from J. Org. Chem. 2022; 87(21): 14890–14902.

-

Activation: Dissolve 2-chloropyridine-N-oxide (1.0 equiv) in dry acetonitrile under nitrogen.

-

Coupling: Add Meldrum’s acid (1.1 equiv) and triethylamine (2.0 equiv). Stir at room temperature for 4 hours. Observation: The solution will turn deep red/orange indicating the formation of the ylide intermediate.

-

Workup: Acidify with 1M HCl to pH 3. Extract with EtOAc. The intermediate is stable enough for the next step.

-

Ethanolysis (Critical Step): Dissolve the intermediate in absolute ethanol. Heat to reflux (78°C) for 2 hours.

-

Purification: Concentrate in vacuo. Purify via flash chromatography (Hexane:EtOAc 3:1).

Protocol B: Human Eosinophil Shape Change Assay (HESCA)

Objective: Functional validation of the antagonist potency on CRTH2 receptors in a native biological environment. Rationale: Binding assays (Ki) often disconnect from physiological efficacy. HESCA measures the morphological response of eosinophils to PGD2, a direct downstream effect of CRTH2 activation.

-

Blood Preparation: Collect fresh human blood in heparinized tubes.

-

Incubation: Aliquot 90 µL of whole blood into 96-well plates.

-

Treatment: Add 10 µL of the test pyridylacetic acid compound (serial dilutions). Incubate at 37°C for 10 minutes.

-

Stimulation: Add PGD2 (Prostaglandin D2) to a final concentration of 40 nM (EC80). Incubate for exactly 4 minutes.

-

Termination: Immediately transfer to ice and add 250 µL of ice-cold fixative (1% paraformaldehyde in PBS).

-

Lysis: Add ammonium chloride lysing solution to remove RBCs.

-

Flow Cytometry: Analyze on a flow cytometer. Gate for eosinophils (high side scatter, CD16-negative).

-

Readout: Measure the Forward Scatter (FSC). PGD2 causes eosinophils to polymerize actin and change shape, increasing FSC. Antagonists will inhibit this FSC increase.

-

References

-

CRTH2 Antagonists in Asthma: Current Perspectives. Journal of Asthma and Allergy, 2017.[7]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 2022.

-

Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Expert Opinion on Drug Discovery, 2019.

-

7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2009.

-

Instability of 2,2-di(pyridin-2-yl)acetic acid.[1] Tautomerization versus decarboxylation. Journal of Molecular Structure, 2018.

Sources

- 1. Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Potential therapeutic applications of 2-(pyridin-3-yl)acetic acid analogs

From Osteoclast Inhibition to Immuno-Modulation

Executive Summary: The Scaffold Advantage

The 2-(pyridin-3-yl)acetic acid moiety represents a privileged scaffold in medicinal chemistry, characterized by its unique ability to function as both a zwitterionic linker and a metal-chelating pharmacophore. Unlike simple phenylacetic acids, the pyridine nitrogen at the 3-position introduces a critical hydrogen bond acceptor (HBA) vector and pH-dependent solubility profile (pKa ~ 3.4 for the acid, ~ 5.6 for the pyridinium).

This guide dissects the therapeutic utility of this scaffold, moving beyond its commoditized role as a mere intermediate to its function as a bioactive determinant in anti-resorptive therapy (Osteoporosis) , immuno-modulation (CRTH2 antagonism) , and metabolic regulation (EP3 antagonism) .

Therapeutic Module A: Bone Resorption & Calcium Homeostasis

The most commercially validated application of the 3-pyridylacetic acid scaffold is its derivatization into geminal bisphosphonates, specifically Risedronate .

Mechanism of Action: FPPS Inhibition

Risedronate (and its analogs) functions by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.

-

The Pharmacophore: The 3-pyridyl ring is not merely a spacer; it is the active "warhead."

-

Binding Dynamics: The nitrogen atom of the pyridine ring forms a critical hydrogen bond with the hydroxyl group of Thr201 and the carbonyl of Lys200 in the FPPS active site.[1] This mimics the carbocation intermediate of the natural substrate, effectively locking the enzyme.

-

The "Bone Hook": The acetic acid moiety is chemically transformed into a hydroxy-bisphosphonate, which acts as the "bone hook," chelating calcium ions in the hydroxyapatite matrix.

Comparative Potency Data

The position of the nitrogen is non-negotiable for maximal potency. 3-pyridyl analogs (Risedronate) vastly outperform 2-pyridyl or 4-pyridyl isomers due to steric fitting within the FPPS hydrophobic pocket.

| Compound Class | Nitrogen Position | Relative FPPS Inhibition (IC50) | Clinical Status |

| Risedronate | 3-Pyridyl | ~ 3.9 nM | FDA Approved |

| 2-Pyridyl Analog | 2-Pyridyl | > 500 nM | Inactive/Low Potency |

| Etidronate | None (Alkyl) | > 10,000 nM | First Gen (Weak) |

| Minodronate | Imidazopyridine | ~ 1-2 nM | Approved (Japan) |

Therapeutic Module B: Immuno-Modulation (CRTH2 Antagonism)

Beyond bone health, 3-pyridylacetic acid analogs act as bioisosteres for indole-3-acetic acid in targeting the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) .

The 7-Azaindole Shift

Classic CRTH2 antagonists (e.g., Indomethacin derivatives) utilize an indole-3-acetic acid core.[2] However, replacing the indole with a 7-azaindole (a fused pyridine analog) significantly alters physicochemical properties.

-

Target: Blockade of PGD2 binding to CRTH2.[3]

-

Effect: Inhibition of Th2 cell recruitment and eosinophil activation in allergic asthma and atopic dermatitis.

-

Solubility Advantage: The pyridine nitrogen in the 7-azaindole scaffold lowers LogD compared to the lipophilic indole, improving oral bioavailability and reducing non-specific plasma protein binding.

Emerging Target: EP3 Receptor Antagonism

Analogs of 3-pyridylacetic acid are currently under investigation for Type 2 Diabetes and Thrombosis via the Prostaglandin E2 receptor 3 (EP3) .

-

Mechanism: EP3 activation suppresses insulin secretion.[4] Antagonists containing the pyridyl-acetic acid pharmacophore (or its bioisosteres like acylsulfonamides) restore glucose-stimulated insulin secretion (GSIS).

Visualization: Mechanism & Synthesis Logic

Figure 1: Divergent therapeutic pathways of the 3-pyridylacetic acid scaffold. The core structure serves as a precursor for both anti-resorptive bisphosphonates and immuno-modulatory antagonists.

Experimental Protocols: Synthesis & Validation

To ensure reproducibility, I present two distinct synthetic routes. Protocol A is the industrial standard (Willgerodt-Kindler) for scale. Protocol B is a modern, 3-component coupling for generating diverse analogs (Meldrum's Acid).

Protocol A: The Willgerodt-Kindler Reaction (Industrial Scale)

Best for: Large-scale production of the parent acid.

-

Reagents: 3-Acetylpyridine (1.0 eq), Sulfur (1.5 eq), Morpholine (2.0 eq).

-

Thioamide Formation:

-

Combine reagents in a round-bottom flask.

-

Reflux at 130°C for 8-12 hours . Evolution of H2S gas indicates reaction progress (Caution: Use scrubber).

-

Checkpoint: TLC should show disappearance of ketone.

-

Pour into ice water to precipitate 3-pyridylthioacetylmorpholine . Filter and wash.

-

-

Hydrolysis:

-

Suspend the thioamide in conc. HCl (12N) .

-

Reflux for 6 hours.[5]

-

Decolorize with activated carbon, filter hot.

-

Adjust pH to 3.5 (isoelectric point) with NaOH to precipitate the free acid or crystallize as the HCl salt.

-

-

Yield: Typically 80-85%.

Protocol B: Meldrum’s Acid 3-Component Coupling (Analog Generation)

Best for: Creating alpha-substituted analogs for SAR studies.

-

Activation:

-

Dissolve Pyridine-N-oxide (1.1 eq) and Meldrum’s Acid (1.0 eq) in EtOAc (0.2 M).

-

Add Tosyl Chloride (TsCl) (1.1 eq) and Triethylamine (Et3N) (2.1 eq) at 0°C.

-

Stir at Room Temperature (RT) overnight.

-

-

Ring Opening & Decarboxylation:

-

Remove solvent in vacuo.

-

Redissolve residue in Methanol (or desired alcohol for ester analogs).

-

Add NaOMe (2.2 eq) and stir at RT for 2-6 hours.

-

Mechanism:[6][7][8][9][10][11][12] The nucleophile opens the Meldrum's ring, followed by spontaneous decarboxylation of the resulting malonic acid intermediate.

-

-

Purification:

-

Acidify workup. Isolate via column chromatography.

-

-

Validation:

-

This method avoids the harsh conditions of Willgerodt and allows for substitution at the alpha-position by using substituted Meldrum's acids.

-

Critical Quality Attributes (CQA) & Troubleshooting

| Parameter | Specification | Troubleshooting |

| Residual Sulfur | < 10 ppm (Protocol A) | Sulfur poisons Pd-catalysts in subsequent coupling steps. Use Cu-bronze treatment if detected. |

| N-Oxide Impurity | < 0.5% | Common in Protocol B. Monitor via HPLC. |

| Water Content | < 0.5% (Karl Fischer) | The HCl salt is hygroscopic. Store in desiccator. |

| Decarboxylation | Thermal Stability | 3-pyridylacetic acid can decarboxylate to 3-methylpyridine (picoline) above 150°C. Avoid excessive heat during drying. |

References

-

Risedronate Mechanism & Structure

- Bisphosphonates: The role of chemistry in understanding their biological actions. PMC.

-

[Link]

-

Meldrum's Acid Synthesis Route

- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. J. Org. Chem.

-

[Link]

-

CRTH2 Antagonists (Indole/Pyridine Analogs)

-

Willgerodt-Kindler Reaction Context

-

EP3 Receptor Antagonists

Sources

- 1. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride - Google Patents [patents.google.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]

- 11. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 12. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]

Investigating the novelty of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid structure

A Strategic Analysis of Scaffold Novelty and Synthetic Methodology

Executive Summary

This technical guide investigates the structural integrity, synthetic accessibility, and pharmacophoric potential of 2-(cyclopropylamino)-2-(pyridin-3-yl)acetic acid (CAS: 1218388-85-2). As a non-proteinogenic

Part 1: Structural Analysis & Chemoinformatics

The molecule is an

Table 1: Chemoinformatic Profile

| Property | Specification |

| IUPAC Name | 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid |

| CAS Registry | 1218388-85-2 |

| Molecular Formula | |

| Molecular Weight | 192.22 g/mol |

| H-Bond Donors/Acceptors | 2 / 4 |

| Topological Polar Surface Area | 62.2 |

| Key Structural Motif | 3-Pyridylglycine core with |

Pharmacophoric Dissection

-

3-Pyridyl Moiety: Acts as a phenyl bioisostere but with increased water solubility and hydrogen-bond accepting capability (via the pyridine nitrogen). It is critical for kinase hinge binding or

- -

-Cyclopropyl Group: A privileged motif in medicinal chemistry. Unlike

- -Amino Acid Core: Provides a zwitterionic handle for further derivatization (e.g., amide coupling) or direct interaction with orthosteric sites (e.g., NMDA glycine site).

Part 2: Synthesis Strategy (Retrosynthesis & Protocols)

To access this scaffold efficiently, we evaluate two primary routes: the Strecker Synthesis (scalable, industrial) and the Petasis Borono-Mannich Reaction (convergent, mild).

Visualizing the Synthetic Logic

The following diagram outlines the decision tree for synthesis, prioritizing yield and reagent availability.

Figure 1: Retrosynthetic analysis comparing the Strecker and Petasis pathways.

Protocol A: The Strecker Synthesis (Recommended for Scale)

This route is preferred for generating gram-scale quantities due to the low cost of starting materials.

Reagents:

-

3-Pyridinecarboxaldehyde (1.0 eq)

-

Cyclopropylamine (1.05 eq)

-

Trimethylsilyl cyanide (TMSCN) (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH)

-

Acid Hydrolysis: 6M HCl

Step-by-Step Methodology:

-

Imine Formation:

-

Dissolve 3-pyridinecarboxaldehyde (10 mmol) in anhydrous DCM (20 mL).

-

Add cyclopropylamine (10.5 mmol) dropwise at 0°C.

-

Add anhydrous

(1 g) to sequester water. Stir at Room Temperature (RT) for 2 hours. -

Checkpoint: Monitor by TLC (disappearance of aldehyde). Filter off

.

-

-

Nitrile Addition:

-

Cool the filtrate to 0°C. Add TMSCN (12 mmol) dropwise.

-

Add a catalytic amount of Lewis acid (e.g.,

, 10 mol%) if reaction is sluggish. -

Stir overnight at RT.

-

Workup: Quench with saturated

, extract with DCM, dry over

-

-

Hydrolysis:

-

Dissolve the crude nitrile in 6M HCl (15 mL).

-

Reflux at 100°C for 4-6 hours. (Caution: Evolution of ammonia gas).

-

Purification: Concentrate in vacuo. Redissolve in minimal water and adjust pH to ~6.0 (isoelectric point) using

or ion-exchange resin (Dowex 50W) to precipitate the zwitterionic amino acid.

-

Protocol B: The Petasis Borono-Mannich (Recommended for Diversity)

This route is ideal if exploring analogs (e.g., changing the aryl ring) rapidly.

Reagents:

-

3-Pyridylboronic acid (1.0 eq)

-

Cyclopropylamine (1.0 eq)

-

Glyoxylic acid monohydrate (1.0 eq)

-

Solvent: Ethanol (EtOH) or Hexafluoroisopropanol (HFIP)

Methodology:

-

Combine glyoxylic acid (1 mmol) and cyclopropylamine (1 mmol) in EtOH (3 mL). Stir for 30 mins to form the iminium ion in situ.

-

Add 3-pyridylboronic acid (1 mmol).

-

Heat the mixture to 60-80°C (microwave irradiation accelerates this to 15 mins).

-

Cool and filter the precipitate. If no precipitate forms, concentrate and purify via reverse-phase HPLC.

Part 3: Analytical Validation Framework

Trustworthiness in chemical synthesis relies on rigorous characterization. The following data points confirm the structure of 2-(cyclopropylamino)-2-(pyridin-3-yl)acetic acid.

Table 2: Expected Analytical Signatures

| Technique | Expected Signal | Mechanistic Origin |

| 1H NMR (D2O/DCl) | Cyclopropyl methylene protons (high field due to ring current). | |

| Cyclopropyl methine ( | ||

| Pyridine aromatic protons (characteristic splitting). | ||

| LC-MS (ESI+) | m/z 193.1 | Protonated molecular ion. |

| HPLC | Retention Time < 3 min | Polar, zwitterionic nature on C18 column (requires ion-pairing agent or HILIC). |

Part 4: Biological & Application Context

This specific scaffold is not merely a chemical curiosity; it possesses structural features relevant to several therapeutic areas.

-

NMDA Receptor Modulation:

-

Glycine site antagonists often feature an

-amino acid core linked to an aromatic system. The 3-pyridyl group mimics the phenyl ring of classical antagonists but alters the electronic landscape.

-

-

Peptidomimetics:

-

Incorporation of this amino acid into a peptide chain introduces a rigid "kink" due to the

-cyclopropyl group, potentially locking the peptide into a bioactive conformation (e.g.,

-

-

Metabolic Blocker:

-

The

-cyclopropyl group is a known strategy to extend half-life (

-

Figure 2: Mapping structural features to potential biological applications.

References

-

Advanced ChemBlocks Inc. (n.d.). Product Catalog: 2-(cyclopropylamino)-2-(pyridin-3-yl)acetic acid (CAS 1218388-85-2).[3] Retrieved from

-

PubChem. (n.d.).[4][5][6] Compound Summary: 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid.[3][7] National Library of Medicine. Retrieved from

- Wernke, D., et al. (2024). Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. (Provides general methodology for cyclopropyl-amino acid synthesis).

- Candeias, N. R., et al. (2010). Borono-Mannich reactions in solvent-free conditions. Journal of Organic Chemistry. (Methodology basis for Petasis route).

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. (Context for pyridine and cyclopropyl utility).

Sources

- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-(cyclopropylamino)-2-(pyridin-3-yl)acetic acid 95% | CAS: 1218388-85-2 | AChemBlock [achemblock.com]

- 4. 2-[4-(Cyclopropylamino)-2-pyridinyl]acetic acid | C10H12N2O2 | CID 84663916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-[1-(2-Methylpyridin-3-yl)cyclopropyl]acetic acid | C11H13NO2 | CID 165664185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(Cycloheptylamino)-2-pyridin-3-ylacetic acid | C14H20N2O2 | CID 54893027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1218388-85-2|2-(cyclopropylamino)-2-(pyridin-3-yl)acetic acid| Ambeed [ambeed.com]

Methodological & Application

Application Note: Protocol for Multi-Step Synthesis of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic Acid

Strategic Overview & Retrosynthetic Analysis

The target molecule, 2-(cyclopropylamino)-2-(pyridin-3-yl)acetic acid , represents a specific class of unnatural

The synthesis presents two distinct challenges:

-

The Pyridine Ring: Susceptible to N-oxidation or salt formation during harsh workups.

-

The Cyclopropylamine Moiety: While relatively robust, the secondary amine linkage must be established without over-alkylation.

We present two validated pathways. Method A (Strecker Synthesis) is the industrial standard for scalability and cost-efficiency. Method B (Petasis Borono-Mannich) is the preferred route for rapid medicinal chemistry discovery due to its "green" profile and avoidance of cyanide.

Retrosynthetic Logic Flow

The following diagram illustrates the disconnection strategy for both methods.

Caption: Retrosynthetic disconnection showing the stepwise Strecker pathway versus the convergent Petasis multicomponent coupling.

Method A: Modified Strecker Synthesis (Primary Protocol)

This protocol is prioritized for reliability. It utilizes Trimethylsilyl Cyanide (TMSCN) instead of KCN/HCN to enhance safety and solubility in organic solvents, avoiding biphasic issues.

Phase 1: Formation of the -Aminonitrile

Reaction: 3-Pyridinecarboxaldehyde + Cyclopropylamine + TMSCN

| Parameter | Specification |

| Scale | 10 mmol (Typical Lab Scale) |

| Solvent | Dichloromethane (DCM) or Methanol (MeOH) |

| Temperature | 0°C to Room Temperature (RT) |

| Time | 4–16 Hours |

| Yield Target | >85% (Crude) |

Step-by-Step Protocol:

-

Imine Formation:

-

Charge a flame-dried round-bottom flask with 3-pyridinecarboxaldehyde (1.07 g, 10 mmol) and anhydrous DCM (20 mL).

-

Add activated MgSO₄ (1.0 g) to act as a dehydrating agent (crucial for driving equilibrium).

-

Cool to 0°C. Dropwise add cyclopropylamine (0.60 g, 10.5 mmol, 1.05 eq).

-

Observation: The solution may warm slightly. Stir at RT for 2 hours. Monitor by TLC (disappearance of aldehyde).

-

Filter off the MgSO₄ and rinse with dry DCM. (Alternatively, proceed in one pot if using MeOH without MgSO₄, though yields may vary).

-

-

Cyanide Addition:

-

Cool the filtrate (imine solution) to 0°C.

-

Add TMSCN (1.19 g, 12 mmol, 1.2 eq) dropwise.

-

Catalyst (Optional but Recommended): Add a catalytic amount of Iodine (10 mol%) or ZnI₂ to accelerate the reaction.

-

Stir at RT for 4–12 hours.

-

Quench: Carefully add saturated NaHCO₃ solution. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Result: The crude material is typically a yellow/orange oil: 2-(cyclopropylamino)-2-(pyridin-3-yl)acetonitrile . Use directly in Phase 2.

-

Phase 2: Hydrolysis to the Amino Acid

Reaction: Aminonitrile + HCl/H₂O

Step-by-Step Protocol:

-

Dissolve the crude aminonitrile in 6M HCl (20 mL).

-

Heat to reflux (100°C) for 4–6 hours.

-

Cool to RT.[5]

-

Workup (Critical): The product exists as the dihydrochloride salt in solution.

-

Concentrate the aqueous solution to dryness on a rotary evaporator.

-

Trituration: Add Acetone or Et₂O to the residue and sonicate. A solid precipitate should form.

-

Filter the solid. This is the crude hydrochloride salt .

-

Phase 3: Isolation of the Zwitterion (Desalting)

To obtain the free amino acid (zwitterion), Ion Exchange Chromatography is required.

-

Resin Preparation: Use Dowex 50W-X8 (cation exchange resin).

-

Pack a column with the resin.

-

Flush with 1M HCl, then water until neutral pH.

-

-

Loading: Dissolve the crude salt in minimal water and load onto the column.

-

Washing: Elute with distilled water (approx. 3-5 column volumes) to remove non-basic impurities and anions.

-

Elution: Elute with 1M NH₄OH (Ammonia water). The amino acid will release as the pH rises.

-

Final Isolation: Collect ninhydrin-positive fractions. Lyophilize (freeze-dry) to obtain the white powder.

Method B: Petasis Borono-Mannich (Green Alternative)

This method is superior for small-scale library generation or if cyanide avoidance is a strict safety requirement. It is a one-pot multicomponent reaction.

Reaction: Glyoxylic Acid + Cyclopropylamine + 3-Pyridylboronic Acid

| Parameter | Specification |

| Solvent | Ethanol (EtOH) or Hexafluoroisopropanol (HFIP) |

| Stoichiometry | 1:1:1 |

| Temperature | RT to 60°C |

Protocol:

-

In a vial, combine glyoxylic acid monohydrate (92 mg, 1 mmol) and cyclopropylamine (57 mg, 1 mmol) in Ethanol (3 mL). Stir for 30 minutes to form the intermediate iminium species.

-

Add 3-pyridylboronic acid (123 mg, 1 mmol).

-

Stir at RT for 24 hours. (If conversion is low, heat to 50°C).

-

Workup: The product often precipitates directly from ethanol as the zwitterion. Filter and wash with cold ethanol/ether. If no precipitate, use the Dowex column method described in Method A.

Analytical Validation

Successful synthesis must be validated against the following expected data profile:

-

Physical State: White to off-white solid.

-

¹H NMR (D₂O/DCl, 400 MHz):

-

8.8–8.5 ppm (m, 2H, Pyridine

- 8.4 ppm (d, 1H, Pyridine).

- 7.9 ppm (dd, 1H, Pyridine).

-

5.1 ppm (s, 1H,

- 2.6 ppm (m, 1H, Cyclopropyl CH).

- 0.7–0.9 ppm (m, 4H, Cyclopropyl CH₂).

-

8.8–8.5 ppm (m, 2H, Pyridine

-

Mass Spectrometry (ESI+): Calculated for C₁₀H₁₂N₂O₂ [M+H]⁺ = 193.09. Found: 193.1.

Troubleshooting & Critical Control Points

Caption: Troubleshooting logic for common synthetic pitfalls.

Safety & Compliance

-

Cyanide Hazard: When using TMSCN (Method A), work in a well-ventilated fume hood. Keep a cyanide antidote kit available. Treat aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

-

Cyclopropylamine: Flammable and corrosive. Handle with gloves.

References

-

Strecker Synthesis Overview

-

Strecker, A. (1850).[6][7] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45.

-

Modern Application:[3][8] Zuend, S. J., et al. (2009). "Scale-Up of the Strecker Reaction." Organic Process Research & Development.

-

-

Petasis Borono-Mannich Reaction

-

Petasis, N. A., & Akritopoulou, I. (1993).[3] "The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines." Tetrahedron Letters, 34(4), 583-586.

-

Application to Arylglycines: Candeias, N. R., et al. (2010). "Boronic Acids in the Synthesis of

-Amino Acids." Chemical Reviews.

-

-

Analytical Data & Properties

-

BenchChem. (n.d.). "Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile."

-

Advanced ChemBlocks.[9] (n.d.). "Product Data: 2-(cyclopropylamino)-2-(pyridin-3-yl)acetic acid."

-

Sources

- 1. news-medical.net [news-medical.net]

- 2. Strecker Synthesis [organic-chemistry.org]

- 3. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]

- 4. BJOC - Palladium-catalyzed enantioselective three-component synthesis of α-arylglycine derivatives from glyoxylic acid, sulfonamides and aryltrifluoroborates [beilstein-journals.org]

- 5. Petasis reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. grokipedia.com [grokipedia.com]

- 8. youtube.com [youtube.com]

- 9. 2-(cyclopropylamino)-2-(pyridin-3-yl)acetic acid 95% | CAS: 1218388-85-2 | AChemBlock [achemblock.com]

Application Note: 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic Acid in Antibacterial Assays

[1][2][3]

Abstract & Scientific Context

2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid (CAS: 1218388-85-2) represents a specialized "privileged scaffold" in antibacterial drug discovery.[1][2][3] Structurally, it combines a cyclopropylamine moiety—critical for the potency of fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin)—with a pyridin-3-yl glycine backbone.[1][3] This unique architecture makes it a high-value building block for synthesizing novel peptidomimetics, cell-wall synthesis inhibitors, and next-generation heterocyclic antibiotics.[1][2][3]

This Application Note details the protocols for utilizing this compound in antibacterial assays, specifically focusing on its role as:

-

A Lead Fragment: Direct screening for intrinsic antibacterial activity (MIC determination).[3][4]

-

A Chemical Scaffold: Evaluating structure-activity relationships (SAR) in fragment-based drug discovery (FBDD).

-

A Synergistic Adjuvant: Assessing its potential to restore antibiotic sensitivity in resistant strains, analogous to other functionalized glycine derivatives.

Chemical Properties & Handling[1][3][5]

Before initiating biological assays, proper solubilization is critical to prevent precipitation-induced false negatives.[1][2][3]

| Property | Specification |

| Molecular Formula | C₁₀H₁₂N₂O₂ |

| Molecular Weight | 192.22 g/mol |

| Solubility | Soluble in DMSO (>10 mg/mL); Sparingly soluble in neutral water; Soluble in dilute HCl.[1][2][3] |

| pKa (Predicted) | Carboxyl: ~2.1 |

| Storage | -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen).[2][3] |

Protocol 1: Stock Solution Preparation

Objective: Create a stable 10 mM stock solution for biological screening.

-

Weighing: Accurately weigh 1.92 mg of the compound into a sterile, DNase/RNase-free microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of 100% DMSO (Dimethyl sulfoxide), Molecular Biology Grade.

-

Dissolution: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate in a water bath at 25°C for 5 minutes.[4]

-

Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter if using for mammalian cell culture; for bacterial assays, DMSO is self-sterilizing at high concentrations.[1][3]

-

Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles.

Application: Minimum Inhibitory Concentration (MIC) Assay[1][2][3]

This protocol follows the CLSI M07-A10 guidelines for broth microdilution, adapted for screening fragment-sized molecules like 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid.[1][2][3]

Materials Required

-

Test Organisms: Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 29213), Pseudomonas aeruginosa (ATCC 27853).[3][4]

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2][3]

-

Controls: Ciprofloxacin (Positive Control), DMSO (Vehicle Control).[3][4]

-

Plates: 96-well sterile polystyrene microplates (U-bottom).

Experimental Workflow

-

Inoculum Preparation:

-

Prepare a fresh bacterial suspension from an overnight agar plate in saline to reach 0.5 McFarland turbidity standard (~1.5 × 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in CAMHB to achieve a final starting inoculum of ~5 × 10⁵ CFU/mL in the assay well.

-

-

Compound Dilution:

-

Row A: Add 196 µL of CAMHB + 4 µL of the 10 mM Stock Solution (Final conc: 200 µM).

-

Rows B-H: Perform 2-fold serial dilutions down the column.

-

Critical Step: Ensure the final DMSO concentration remains < 1% to avoid solvent toxicity masking the compound's effect.[4]

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of compound solution.

-

Final Volume: 200 µL/well.

-

-

Incubation:

-

Readout:

Data Interpretation

Since this molecule is a scaffold, it may exhibit weak intrinsic activity (MIC > 64 µg/mL).[4] High potency (MIC < 10 µg/mL) suggests it is acting as a functional mimetic of antibacterial amino acids (e.g., D-cycloserine analogs).[3]

Application: Synergistic Adjuvant Screening

Recent studies indicate that glycine derivatives can restore antibiotic sensitivity in MDR strains by altering cell wall permeability or inhibiting alanine racemase.[3][4] This assay tests if the compound potentiates existing antibiotics.[4][5][6]

Protocol 2: Checkerboard Assay (Synergy)

Objective: Determine the Fractional Inhibitory Concentration Index (FICI).

-

Setup: Use a 96-well plate to create a matrix.

-

Inoculation & Incubation: As per the MIC protocol.

-

Calculation:

Mechanism of Action & Rationale

The selection of this compound for antibacterial assays is driven by two mechanistic hypotheses:

-

Peptidoglycan Synthesis Interference: The structure mimics D-alanine/D-glutamate precursors.[1][2][3] The cyclopropyl group adds steric bulk that may trap enzymes like Alanine Racemase or D-Ala-D-Ala Ligase , preventing bacterial cell wall cross-linking.[1][2][3]

-

Gyrase Targeting Scaffold: The N-cyclopropyl group is a known pharmacophore for DNA Gyrase binding (binding to the hydrophobic pocket).[3][4] While the acetic acid tail is not the quinolone core, this fragment allows researchers to probe the "Right-Hand Side" binding pocket of the enzyme during fragment-based screening.[1][2][3]

Visualizing the Screening Workflow

Figure 1: Decision tree for evaluating 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid in antibacterial discovery.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56969824: 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid derivatives.[1][2][3] Retrieved from [Link][1][2][3]

-

Minarini, A., et al. (2024). Glycine restores the sensitivity to antibiotics in multidrug-resistant bacteria.[4][5][6] FirstWord Pharma.[3][4] Retrieved from [Link]

-

Patchett, A. A., et al. (1988). Antibacterial Activities of Fluorovinyl- and Chlorovinylglycine and Several Derived Dipeptides.[4][7] Antimicrobial Agents and Chemotherapy, 32(3), 319–323.[3][4][7] Retrieved from [Link]

-

Clinical and Laboratory Standards Institute (CLSI). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1][2][3]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1218007-26-1|2-(Cyclopentylamino)-2-(pyridin-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 3. 2-(Cycloheptylamino)-2-pyridin-3-ylpropanoic acid | C15H22N2O2 | CID 60998444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Glycine restores the sensitivity to antibiotics in multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial activities of fluorovinyl- and chlorovinylglycine and several derived dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Synthesis and Analog Development of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic Acid

Application Note & Protocol Guide | Doc ID: AN-SYN-2024-05

Abstract

This guide details the synthetic methodology for developing analogs of 2-(cyclopropylamino)-2-(pyridin-3-yl)acetic acid , a versatile non-proteinogenic amino acid scaffold. This structural motif serves as a critical intermediate in the development of peptidomimetics, lysine-specific demethylase (LSD1/KDM) inhibitors, and NMDA receptor modulators. We present two distinct synthetic pathways: a scalable Strecker Synthesis for bulk production and a Petasis Borono-Mannich route for high-throughput analog generation. Additionally, we provide a strategic framework for Structure-Activity Relationship (SAR) exploration, focusing on bioisosteric replacements of the cyclopropyl and heteroaryl moieties.

Introduction & Medicinal Chemistry Significance[1][2][3][4][5][6]

The target molecule features a glycine backbone substituted with a pyridin-3-yl side chain and an

-

Conformational Rigidity: The cyclopropyl group restricts the conformational freedom of the amine, potentially enhancing binding affinity by reducing the entropic penalty upon receptor binding.

-

Metabolic Stability: While susceptible to specific oxidative ring-opening pathways, the cyclopropyl group generally offers superior metabolic stability compared to an

-ethyl or -

Vector Exploration: The alpha-carbon serves as a chiral center, allowing for stereoselective engagement with target proteins.

Core Structural Analysis

-

Vector A (Aromatic): The pyridine ring (Lewis basic) influences solubility and pi-stacking interactions.

-

Vector B (Amine): The cyclopropylamine is a known pharmacophore in LSD1 inhibitors (e.g., tranylcypromine derivatives).[1]

-

Vector C (Acid): The carboxylic acid allows for peptide coupling or conversion to bioisosteres (tetrazoles, hydroxamic acids).

Strategic Synthetic Pathways

We define two primary routes based on the project phase: Route A for gram-scale synthesis of the parent scaffold, and Route B for combinatorial library generation.

Route A: The Modified Strecker Synthesis (Scalable)

The Strecker synthesis is the industrial standard for alpha-amino acids. We utilize Trimethylsilyl cyanide (TMSCN) instead of HCN/KCN to improve safety and solubility in organic solvents, facilitating the reaction with the lipophilic imine intermediate.

Mechanism & Workflow: The reaction proceeds via the condensation of pyridine-3-carboxaldehyde with cyclopropylamine to form an aldimine, followed by nucleophilic attack by the cyanide anion.

Figure 1: Step-wise workflow for the Strecker synthesis of the target scaffold.

Detailed Protocol (Route A)

Step 1: Imine Formation

-

Charge a round-bottom flask with Pyridine-3-carboxaldehyde (10.0 mmol) and anhydrous Methanol (20 mL).

-

Add Cyclopropylamine (10.5 mmol, 1.05 eq) dropwise at 0°C.

-

Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of aldehyde). Note: The imine is often used directly without isolation to prevent hydrolysis.

Step 2: Cyanosilylation

-

Cool the imine solution to 0°C.

-

Add Trimethylsilyl cyanide (TMSCN) (12.0 mmol, 1.2 eq) dropwise.

-

Add a catalytic amount of Scandium triflate (Sc(OTf)₃) (1 mol%) or simply stir for extended periods if catalyst-free conditions are preferred.

-

Stir at RT for 12 hours.

-

Quench with saturated NaHCO₃ and extract with Ethyl Acetate (3x).

-

Dry organic layer (Na₂SO₄) and concentrate to yield the crude alpha-aminonitrile.

Step 3: Hydrolysis

-

Dissolve the crude nitrile in 6M HCl (15 mL).

-

Reflux at 100°C for 4–6 hours. Caution: Monitor strictly. Excessive heating time may degrade the cyclopropyl ring.

-

Concentrate to dryness.

-

Purify via Ion-Exchange Chromatography (Dowex 50W) or recrystallization from EtOH/Water to obtain the target acid as a hydrochloride salt.

Route B: The Petasis Borono-Mannich Reaction (Combinatorial)

For generating libraries of analogs (e.g., varying the aryl ring), the Petasis reaction is superior because it avoids the toxic cyanide step and allows the use of diverse boronic acids.

Reaction: Amine + Glyoxylic Acid + Boronic Acid

Detailed Protocol (Route B)

Solvent Selection: Hexafluoroisopropanol (HFIP) is highly recommended for pyridyl boronic acids to accelerate the reaction.

-

In a microwave vial, combine Glyoxylic acid monohydrate (1.0 mmol), Cyclopropylamine (1.0 mmol), and Pyridin-3-ylboronic acid (1.0 mmol).

-

Add HFIP (3 mL) or Ethanol (3 mL).

-

Irradiate in a microwave reactor at 80–100°C for 30–60 minutes. (Alternatively, stir at RT for 24–48 hours).

-

Concentrate the solvent.

-

Purify via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Analog Development & SAR Strategy

To optimize potency and physicochemical properties (logD, metabolic stability), systematic variation of the core vectors is required.

SAR Decision Matrix

| Vector | Modification | Rationale | Synthetic Feasibility |

| Aryl Core | Pyrimidine-5-yl | Reduce lipophilicity; alter pKa. | High (Petasis/Strecker) |

| Quinolin-3-yl | Increase hydrophobic contact. | High (Strecker) | |

| 2-Fluoro-pyridin-3-yl | Block metabolic oxidation on the ring. | Medium (Commercial aldehydes) | |

| N-Substituent | Cyclobutyl | Bioisostere; slightly larger volume. | High (Commercially available amine) |

| Oxetan-3-yl | Reduce logP; improve solubility. | Medium (Amine less nucleophilic) | |

| gem-dimethyl-cyclopropyl | Block CYP-mediated ring oxidation. | Low (Custom amine synthesis required) | |

| Acid | Methyl Ester | Prodrug strategy; improve permeability. | High (Fisher Esterification) |

| Tetrazole | Carboxylic acid bioisostere (pKa ~5). | Medium (Nitrile -> Azide cycloaddition) |

Visualizing the Analog Space

The following diagram illustrates the logical flow for selecting bioisosteres based on the desired property improvement.

Figure 2: Structure-Activity Relationship (SAR) decision tree for analog optimization.

Analytical Validation & Quality Control

Due to the chiral nature of the alpha-carbon, rigorous analytical characterization is required.

-

Enantiomeric Purity:

-

Method: Chiral HPLC using a Chiralpak IC or AD-H column.

-

Mobile Phase: Hexane/IPA/Diethylamine (80:20:0.1).

-

Standard: Resolution of the racemate (produced via Strecker) is necessary to establish the method before testing asymmetric batches.

-

-

NMR Verification:

-

1H NMR (DMSO-d6): Look for the diagnostic alpha-proton singlet/doublet around

4.5–5.0 ppm and the high-field cyclopropyl multiplets (

-

-

Mass Spectrometry:

-

ESI+: Expect

= 193.1. -

Fragmentation: Loss of the carboxyl group (

) is common in alpha-amino acids.

-

References

-

Petasis, N. A., & Akritopoulou, I. (1993).[2] The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583-586. Link

-

Candeias, N. R., et al. (2010). Boronic Acids in the Petasis Reaction: A Versatile Tool for the Synthesis of α-Amino Acids.[3][4][5] Chemical Reviews, 110(10), 6129-6173. Link

-

Groger, H. (2003). Catalytic Enantioselective Strecker Reactions and Analogous Syntheses. Chemical Reviews, 103(8), 2795–2828. Link

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. Link

-

Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Application Note: Preclinical Evaluation of Pyridine Derivatives for Anticonvulsant Activity

Abstract

Pyridine scaffolds are ubiquitous in medicinal chemistry, forming the pharmacophore of critical antiepileptic drugs (AEDs) like perampanel and retigabine analogs. However, the translation of pyridine derivatives from synthesis to clinical candidate is often hindered by poor solubility and non-specific neurotoxicity. This Application Note provides a rigorous, phase-gated experimental framework for evaluating pyridine derivatives. It moves beyond generic screening to address specific challenges associated with nitrogen-heterocycles, utilizing the NIH Epilepsy Therapy Screening Program (ETSP) standards.

Experimental Strategy: The Phase-Gate Approach

To maximize resource efficiency and scientific validity, we utilize a tiered "Phase-Gate" workflow. This ensures that only compounds with a viable Therapeutic Index (TI) proceed to expensive mechanistic studies.

Workflow Visualization

The following diagram outlines the decision logic for the screening pipeline.

Caption: Phase-gate logic flow for anticonvulsant screening. Only compounds passing neurotoxicity filters (Rotarod) proceed to quantitative ED50/TD50 determination.

Animal Model Selection & Ethics

Critical Control Point: Pyridine derivatives often exhibit species-specific metabolism.

-

Species: Male CF-1 mice (18–25 g) are the industry standard for initial screening due to their consistent seizure thresholds compared to C57BL/6 strains.

-

Acclimatization: Animals must be acclimatized for 7 days. Stress alters GABAergic tone, potentially generating false positives in scPTZ tests.

-

Vehicle Selection: Pyridines are lipophilic. If the compound is insoluble in saline, use 30% PEG-400 or 10% Tween 80 .

-

Warning: Avoid DMSO concentrations >10% in vivo, as DMSO itself has intrinsic anticonvulsant properties that confound data.

-

Phase I: Acute Seizure Models (Identification)

This phase answers the binary question: Does the molecule cross the Blood-Brain Barrier (BBB) and prevent seizures?

Protocol A: Maximal Electroshock Seizure (MES) Test

Target: Voltage-gated Na+ channels (VGSC). Relevance: Models generalized tonic-clonic (grand mal) seizures.

-

Preparation: Apply corneal electrodes to the mouse eyes using saline as an electrolyte.

-

Stimulation: Deliver an electrical stimulus:

-

Current: 50 mA

-

Frequency: 60 Hz

-

Duration: 0.2 seconds

-

-

Observation: Observe the animal for Tonic Hindlimb Extension (THE) .

-

THE Definition: The hind limbs are extended 180° to the plane of the body.

-

-

Endpoint:

-

Protection: Abolition of THE (animal remains in clonic phase or normal).

-

Failure: Presence of THE.

-

-

Timing: Test at 0.5h and 4.0h post-injection to determine Time of Peak Effect (TPE).

Protocol B: Subcutaneous Pentylenetetrazole (scPTZ) Test

Target: GABA-A receptors / T-type Ca2+ channels. Relevance: Models absence (petit mal) or myoclonic seizures.

-

Dose Calibration: Determine the CD97 (Convulsive Dose for 97% of subjects) for your specific batch of PTZ. For CF-1 mice, this is typically 85 mg/kg .

-

Administration: Inject the test compound (i.p.). At the TPE (determined in MES), inject PTZ (s.c.)[1] into the loose fold of the neck.[1]

-

Observation: Place animal in an isolation cage for 30 minutes.

-

Endpoint:

-

Failure: A single episode of clonic spasms persisting for >5 seconds.

-

Protection: Absence of clonic spasms for the 30-minute duration.

-

Phase II: Neurotoxicity & Therapeutic Index

A drug that stops seizures but induces sedation or ataxia is a failure. Pyridine derivatives frequently cause sedation.

Protocol C: Rotarod Test (Motor Coordination)

-

Setup: Use a knurled plastic rod (3 cm diameter) rotating at 6 RPM .

-

Training: Train mice 24h prior to testing. Only mice capable of remaining on the rod for >60s are included.

-

Testing: Place treated mice on the rod.

-

Endpoint: Neurotoxicity is defined as the inability to maintain equilibrium for 1 minute in three successive trials.

Data Analysis: Calculating the Therapeutic Index (TI)

Quantitative data must be linearized using Probit Analysis (Litchfield and Wilcoxon method).

| Parameter | Definition | Calculation Method |

| ED50 | Effective Dose protecting 50% of animals | Probit regression of protection rates at 4 distinct doses. |

| TD50 | Toxic Dose impairing 50% of animals (Rotarod) | Probit regression of fall rates at 4 distinct doses. |

| TI | Therapeutic Index (Safety Margin) | TI = TD50 / ED50 |

| PI | Protective Index | Synonymous with TI in this context.[2] |

Success Criteria: A viable lead candidate should have a TI > 2.0 (ideally >5.0).

Phase III: Mechanistic Validation

If a pyridine derivative protects in MES, it likely acts on Na+ channels. If it protects in scPTZ, it likely modulates GABA.

Mechanistic Pathway Diagram

The following diagram illustrates the potential synaptic interference points for pyridine derivatives.

Caption: Putative mechanisms of action. Pyridine derivatives typically stabilize the inactive state of Na+ channels or enhance GABAergic transmission.

References

-

NIH Epilepsy Therapy Screening Program (ETSP). PANAChE Database & Protocols. National Institute of Neurological Disorders and Stroke.[3][4][5] [Link]

-

Löscher, W., et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. Epilepsy Research.[6] [Link]

-

OECD Guidelines for the Testing of Chemicals. Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. [Link]

-

Kamiński, K., et al. (2006). Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives.[7] Archiv der Pharmazie. [Link]

- Swinyard, E. A., et al. (1989).General principles: experimental selection, quantification, and evaluation of anticonvulsants. Antiepileptic Drugs, 3rd Ed.

Sources

- 1. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 2. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Epilepsy Therapy Screening Program (ETSP) | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]

- 5. ninds.nih.gov [ninds.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid in Mpro Inhibitor Discovery

[1][2]

Executive Summary & Strategic Rationale

In the development of peptidomimetic inhibitors for SARS-CoV-2 Mpro, the S2 and S1 pockets are critical determinants of potency and selectivity. 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid represents a privileged scaffold that combines two essential structural features:

-

Pyridin-3-yl moiety: Acts as a bioisostere for the P1 glutamine side chain (targeting His163) or as a P2 aromatic anchor capable of

- -

Cyclopropylamino group: Provides a rigid, hydrophobic moiety ideal for filling the S2 sub-pocket or the S1' region, improving metabolic stability compared to flexible alkyl chains.[1]

This molecule is rarely used as a standalone drug due to its low molecular weight (Fragment-based lead).[1][2] Instead, it is utilized in two primary workflows:[1]

-

Workflow A (Fragment Screening): Direct assaying of the molecule to determine Ligand Efficiency (LE) and binding mode via crystallography or Thermal Shift Assays (TSA).[1]

-

Workflow B (Synthetic Integration): Using it as a "cap" or "linker" in Ugi/Passerini multicomponent reactions to synthesize high-affinity peptidomimetics, which are then screened via FRET.[1][2]

Mechanistic Pathway & Workflow

The following diagram illustrates the integration of this building block into the Mpro discovery pipeline.

Figure 1: Strategic workflow for utilizing 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid in Mpro drug discovery, highlighting parallel paths for fragment validation and synthetic integration.

Protocol A: Fragment-Based Screening via Thermal Shift Assay (TSA)

Before synthesizing complex inhibitors, it is crucial to validate that this specific fragment binds to the Mpro active site.[1] As a low-affinity fragment (

Materials

-

Protein: Recombinant SARS-CoV-2 Mpro (High purity >95%).[1][2]

-

Ligand: 2-(Cyclopropylamino)-2-(pyridin-3-yl)acetic acid (dissolved in 100% DMSO to 100 mM).

-

Dye: SYPRO Orange (5000x stock).[1]

-

Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl.

Experimental Procedure

-

Preparation: Dilute Mpro to a final concentration of 5

M in the assay buffer. -

Dye Addition: Add SYPRO Orange to the protein solution (Final concentration: 5x).

-

Compound Dosing:

-